7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine
Description
The compound 7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative featuring a bicyclic fused heterocyclic core. Key structural attributes include:
- 2-position: A 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl substituent, combining a thiophene ring with a dimethylpyrrole moiety. This hybrid structure may improve π-π stacking interactions and modulate solubility .
Pyrazolo[1,5-a]pyrimidines are known for diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4S/c1-13-3-4-14(2)27(13)20-8-10-29-22(20)18-12-21-25-9-7-19(28(21)26-18)16-6-5-15(23)11-17(16)24/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVPMQBSBGFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=C(C=C(C=C5)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a fused heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on current research findings.
- Molecular Formula : C22H16Cl2N4S
- Molecular Weight : 445.4 g/mol
- CAS Number : 478258-96-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. The presence of the pyrazolo[1,5-a]pyrimidine core is significant for its pharmacological effects.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or phosphatases, influencing cell proliferation and survival.
- Modulation of Inflammatory Responses : It has been shown to reduce the production of pro-inflammatory cytokines in activated microglia, which is crucial for neuroprotective strategies in neurodegenerative diseases .
- Antioxidant Properties : The thienyl and pyrrole groups contribute to its antioxidant capacity, potentially reducing oxidative stress in cells.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways .
- Anti-inflammatory Effects : It has demonstrated efficacy in reducing inflammation in models of neuroinflammation, making it a candidate for treating conditions like Parkinson’s disease .
- Neuroprotective Properties : By inhibiting microglial activation and reducing nitric oxide production, it may protect neuronal cells from damage during inflammatory responses .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- In Vitro Studies :
- In Vivo Studies :
Data Tables
Scientific Research Applications
The compound 7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article will explore its scientific research applications, focusing on its biological activity, potential therapeutic uses, and relevant case studies.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often inhibit specific kinases involved in cell proliferation and survival. Studies have shown that derivatives can effectively target aurora kinases, which are critical in cancer cell division.
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line.
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have also been investigated for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds in this family have shown effectiveness against a range of bacteria and fungi.
- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways.
Anti-inflammatory Potential
Some derivatives have demonstrated the ability to inhibit phosphodiesterase enzymes, which are involved in inflammatory processes:
- Therapeutic Applications : These findings suggest potential uses in treating inflammatory diseases such as arthritis and asthma.
Aurora Kinase Inhibition
A recent study evaluated the efficacy of a pyrazolo[1,5-a]pyrimidine derivative in inhibiting aurora kinases:
- Results : The compound exhibited potent inhibition with IC50 values in the nanomolar range across multiple cancer cell lines.
Cytotoxicity Against Cancer Cells
In another study focusing on different cancer types:
- Findings : The compound demonstrated selective cytotoxicity towards leukemia cells compared to normal lymphocytes, indicating a favorable therapeutic index.
Table 1: Biological Activities of Related Pyrazolo Compounds
| Activity Type | Compound | IC50 (μM) | Target |
|---|---|---|---|
| Anticancer | 7-(2,4-dichlorophenyl) derivative | 27.6 | MDA-MB-231 Breast Cancer |
| Antimicrobial | Pyrazolo derivative | Varies | Broad-spectrum bacteria |
| Anti-inflammatory | Pyrazolo derivative | Varies | Phosphodiesterase inhibition |
Table 2: Summary of Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Aurora Kinase | Potent inhibition | Potential cancer therapy |
| Cytotoxicity | Selective against leukemia | Favorable therapeutic index |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. The trifluoromethyl group in the analog (Entry 3) introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions .
Crystallographic and Computational Data
- Crystal Packing: The methylsulfanyl-cyano analog (Entry 2) exhibits intermolecular hydrogen bonding (C8–H8⋯N4) and N3⋯Cl2 halogen bonding (3.196 Å), stabilizing its crystal lattice .
- π-π Stacking : The dichlorophenyl group in Entry 2 participates in face-to-face stacking (3.557 Å centroid separation), a feature likely shared by the target compound .
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and what critical parameters influence yield and purity?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions using enaminones or substituted pyrazole precursors. For example, describes the reaction of 1-(2,4-dichlorophenyl)-3-dimethylamino-2-en-1-one with 3-methylsulfanyl-4-cyano-5-amino-1H-pyrazole in glacial acetic acid (yield: 77%, m.p. 475 K). Critical parameters include:
- Solvent choice : Acetic acid or ethanol/DMF mixtures for recrystallization.
- Reaction time : 12 hours at room temperature or reflux conditions.
- Substituent compatibility : Electron-withdrawing groups (e.g., Cl, CF₃) enhance cyclization efficiency.
- Monitoring : TLC and NMR for intermediate validation .
Q. How is the crystallographic structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?
Single-crystal X-ray diffraction (SC-XRD) reveals key structural features ( ):
- Planarity : The pyrazolopyrimidine core is nearly planar (max. deviation: 0.027 Å).
- Intermolecular interactions :
- Weak C–H⋯N hydrogen bonds (C8–H8⋯N4, 3.196 Å).
- π-π stacking between phenyl and pyrazole rings (centroid separation: 3.557 Å).
- N⋯Cl donor-acceptor interactions (N3⋯Cl2: 3.196 Å, linear angle: 174.2°) .
Q. What spectroscopic techniques are essential for validating the compound’s structure and purity?
- 1H/13C NMR : Assigns substituent positions and confirms aromatic proton environments.
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
- Mass spectrometry (MS) : Validates molecular weight (e.g., exact mass: 468.12316690 g/mol in ).
- XLogP3 : Predicts lipophilicity (e.g., XLogP3 = 5.5 in ) .
Advanced Research Questions
Q. How do heterocyclic substituents (e.g., dichlorophenyl, thienyl) influence the compound’s bioactivity and target selectivity?
- Dichlorophenyl groups : Enhance hydrophobic interactions with biological targets (e.g., kinase active sites).
- Thienyl-pyrrole moieties : Improve π-stacking with aromatic residues in enzymes.
- Structure-activity relationship (SAR) : Substitutions at the 7-position (e.g., CF₃, Cl) correlate with enhanced antibacterial and antitrypanosomal activities ( ).
- Computational docking : Used to predict binding affinities for targets like KDR kinase or benzodiazepine receptors .
Q. What experimental strategies resolve contradictions in reported biological activities across similar derivatives?
- Comparative assays : Test derivatives under standardized conditions (e.g., MIC for antimicrobial activity).
- Data normalization : Control for solvent effects (e.g., DMSO cytotoxicity in cell-based assays).
- Meta-analysis : Cross-reference findings from , and 20 to identify substituent-specific trends.
- Example: Discrepancies in anticancer activity may arise from variations in cell-line sensitivity or substituent electronic effects .
Q. How can computational methods (e.g., DFT, QSAR) optimize reaction design for pyrazolo[1,5-a]pyrimidine synthesis?
- Reaction path search : Quantum chemical calculations (e.g., ICReDD’s workflow in ) predict transition states and energy barriers.
- QSAR models : Relate substituent properties (e.g., Hammett σ values) to reaction yields or bioactivity.
- Solvent optimization : COSMO-RS simulations select solvents that maximize cyclization efficiency.
- Case study: Computational screening identified acetic acid as optimal for minimizing side reactions in .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and purity?
- Regioselectivity : Competing pathways may form regioisomers; microwave-assisted synthesis improves control ( ).
- Purification : Column chromatography or recrystallization (e.g., ethanol/DMF) removes byproducts.
- Scale-up risks : Exothermic reactions require careful temperature control to prevent decomposition.
- Yield optimization : Statistical models (e.g., DoE) identify critical factors (e.g., molar ratios, catalyst loading) .
Methodological Recommendations
- Synthetic protocols : Prioritize glacial acetic acid for cyclization and ethanol/DMF for recrystallization ( ).
- Crystallography : Use SC-XRD to resolve ambiguous substituent orientations and validate hydrogen-bonding networks.
- Bioactivity assays : Pair in vitro screening with molecular dynamics simulations to rationalize target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
